An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. Its dual functionality, comprising a terminal alkene and a carboxylic acid group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-butenoic acid, tailored for professionals in research and drug development.
Chemical Properties
3-Butenoic acid is a clear, colorless to light yellow liquid at room temperature.[1] It is fully miscible with water and soluble in many organic solvents.[1] The key chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | but-3-enoic acid | [2] |
| Synonyms | Vinylacetic acid, But-3-enoic acid, β-Butenoic acid | [2] |
| CAS Number | 625-38-7 | [2] |
| Molecular Formula | C4H6O2 | |
| Molecular Weight | 86.09 g/mol | |
| Melting Point | -39 °C | |
| Boiling Point | 163 °C | |
| Density | 1.013 g/mL at 25 °C | |
| pKa | 4.34 at 25 °C | |
| Solubility in Water | Fully miscible | |
| Refractive Index (n20/D) | 1.423 |
Chemical Structure
3-Butenoic acid is a four-carbon carboxylic acid with a double bond between the third and fourth carbon atoms (C3 and C4). The presence of the carboxyl group (-COOH) and the vinyl group (CH2=CH-) dictates its reactivity. The molecule does not possess a chiral center and therefore does not have stereoisomers. However, derivatives of 3-butenoic acid can be chiral depending on the substitution pattern.
Figure 1. Chemical structure of 3-butenoic acid.
Experimental Protocols
Synthesis of 3-Butenoic Acid from Allyl Cyanide
A common laboratory-scale synthesis of 3-butenoic acid involves the hydrolysis of allyl cyanide. The following protocol is adapted from established literature procedures.
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Ether
-
Anhydrous magnesium sulfate (MgSO4)
-
500 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 67 g (1.0 mol) of allyl cyanide and 120 mL of concentrated hydrochloric acid.
-
Gently heat the mixture. The reaction is exothermic and will begin to reflux.
-
After the initial vigorous reaction subsides (approximately 15-20 minutes), continue to heat the mixture under reflux for an additional 2 hours to ensure complete hydrolysis.
-
Allow the reaction mixture to cool to room temperature. A voluminous precipitate of ammonium chloride will be present.
-
Add 100 mL of water to the flask and transfer the contents to a separatory funnel.
-
Separate the upper organic layer (crude 3-butenoic acid).
-
Extract the aqueous layer twice with 50 mL portions of ether.
-
Combine the organic layer and the ether extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the ether by simple distillation.
-
Purify the crude 3-butenoic acid by vacuum distillation. Collect the fraction boiling at 69-70 °C at 1.6 kPa.
Figure 2. Experimental workflow for the synthesis of 3-butenoic acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification of 3-butenoic acid in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., 0.05 M phosphoric acid or formic acid). A typical starting ratio would be 20:80 (v/v) acetonitrile:aqueous acid. The pH of the aqueous phase should be kept low (around 2.5-3.0) to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample containing 3-butenoic acid in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for structural confirmation.
Sample Preparation:
-
Dissolve 5-10 mg of 3-butenoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
¹H NMR (300 MHz, CDCl₃):
-
δ ~11.0-12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~5.8-6.0 ppm (multiplet, 1H): Olefinic proton (-CH=CH₂).
-
δ ~5.1-5.3 ppm (multiplet, 2H): Terminal olefinic protons (=CH₂).
-
δ ~3.1-3.3 ppm (doublet of doublets, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
¹³C NMR (75 MHz, CDCl₃):
-
δ ~178 ppm: Carboxylic acid carbon (-COOH).
-
δ ~130 ppm: Olefinic carbon (-CH=).
-
δ ~118 ppm: Terminal olefinic carbon (=CH₂).
-
δ ~40 ppm: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid 3-butenoic acid directly onto the crystal.
-
Acquire the spectrum.
Characteristic Absorptions:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.
-
~3080 cm⁻¹ (medium): =C-H stretch of the vinyl group.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1645 cm⁻¹ (medium): C=C stretch of the alkene.
-
~1420 cm⁻¹ and ~920 cm⁻¹ (medium, broad): O-H bend of the carboxylic acid.
-
~1250 cm⁻¹ (medium): C-O stretch of the carboxylic acid.
Role in Drug Development and Signaling Pathways
3-Butenoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for a range of biological activities.
Notably, aryl butenoic acid derivatives have been synthesized and investigated as a new class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. In these derivatives, the butenoic acid scaffold acts as a linker connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme. While 3-butenoic acid itself is not the active inhibitor, its structural framework is essential for the design of these potent drug candidates.
The direct involvement of 3-butenoic acid in specific signaling pathways is not extensively documented. However, its derivatives, by inhibiting HDACs, can modulate numerous downstream pathways that are critical in cancer cell proliferation, differentiation, and apoptosis.
Conclusion
3-Butenoic acid is a fundamentally important molecule in organic chemistry with growing relevance in the field of drug development. Its well-defined chemical properties and versatile reactivity make it a key starting material for the synthesis of complex and biologically active molecules. The experimental protocols outlined in this guide provide a practical foundation for researchers and scientists working with this compound. Further exploration of its derivatives is likely to uncover new therapeutic applications, particularly in the realm of epigenetic modulation.
